PYROPHYLLITE

Porcelain ceramics Pyrophyllite filler Fired strength

Pyrophyllite (Al₂Si₄O₁₀(OH)₂) is a naturally occurring dioctahedral 2:1 phyllosilicate mineral extensively used as a functional filler and refractory raw material in ceramics, refractories, plastics, paints, and high-pressure research. In its pure state, it exhibits low thermal and electrical conductivity, a low thermal expansion coefficient, high chemical inertness, and strong resistance to corrosion by molten metals and gases.

Molecular Formula C9H11NO4
Molecular Weight 0
CAS No. 113349-11-4
Cat. No. B1167766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePYROPHYLLITE
CAS113349-11-4
Molecular FormulaC9H11NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrophyllite (CAS 113349-11-4) Technical Baseline and Procurement Identity


Pyrophyllite (Al₂Si₄O₁₀(OH)₂) is a naturally occurring dioctahedral 2:1 phyllosilicate mineral extensively used as a functional filler and refractory raw material in ceramics, refractories, plastics, paints, and high-pressure research [1]. In its pure state, it exhibits low thermal and electrical conductivity, a low thermal expansion coefficient, high chemical inertness, and strong resistance to corrosion by molten metals and gases [2]. These intrinsic properties position pyrophyllite as an industrial alternative to talc (its trioctahedral Mg-analog) and kaolinite (a 1:1 clay mineral) in applications where thermal stability and mechanical integrity under firing conditions are critical differentiators.

Why Pyrophyllite (CAS 113349-11-4) Cannot Be Interchanged Blindly with Talc or Kaolinite


Despite shared phyllosilicate morphology, pyrophyllite differs from talc and kaolinite in octahedral occupancy (dioctahedral Al³⁺ vs. trioctahedral Mg²⁺ in talc) and layer charge, which fundamentally alters its thermal decomposition pathway and high-temperature mechanical response [1]. Unlike talc, pyrophyllite does not flux or become fluid upon firing; unlike kaolinite, it undergoes net expansion rather than shrinkage during dehydroxylation, and it crystallizes mullite more readily from its silica-rich dehydroxylate [2][3]. These distinctions mean that direct one-to-one substitution without reformulation will yield either under-sintering (excess porosity), thermal expansion mismatch, or compromised fired strength—making source-specific technical data essential for procurement decisions.

Pyrophyllite (CAS 113349-11-4) Head-to-Head Performance Evidence vs. Talc and Kaolinite


Fired Strength Gain vs. Shrinkage Reduction in Triaxial Porcelain: Pyrophyllite vs. Standard China Clay/Quartz Baseline

In a conventional triaxial porcelain body (china clay and quartz, 1:2 ratio), progressive replacement with pyrophyllite yielded a divergent property response that cannot be replicated by simply adding more kaolinite. At the 15 wt% replacement level, the linear shrinkage decreased by 5.03% (absolute percentage points reduced relative to the conventional body fired at 1300 °C), while the fired strength increased by approximately 31.5% [1]. This simultaneous shrinkage reduction and strength gain is attributed to pyrophyllite-derived amorphous silica that acts as an in situ filler and promotes mullite crystallization, a pathway not available to kaolinite alone.

Porcelain ceramics Pyrophyllite filler Fired strength Linear shrinkage Mullitization

Mullite Crystallization Promotion: Pyrophyllite vs. Kaolinite in Porcelain Firing

Pyrophyllite decomposes above ~1000 °C into mullite plus amorphous silica, a reaction pathway that is kinetically easier than the mullite crystallization from kaolinite [1][2]. At just 5 wt% replacement of china clay with pyrophyllite in a triaxial porcelain mix, the fired strength improved by 24% over the conventional body at 1300 °C, and X-ray diffraction confirmed an increased mullite content [2]. This easier mullitization is attributed to the homogeneous dehydroxylation mechanism of pyrophyllite that preserves lattice integrity, whereas kaolinite undergoes inhomogeneous dehydroxylation with cation migration that leaves behind porosity.

Mullite crystallization Pyrophyllite decomposition Kaolinite replacement Ceramic microstructure

High-Temperature Strength Retention: Pyrophyllite vs. Talc as Pressure-Transmitting Medium

For high-temperature, high-pressure (HTHP) applications, the mechanical response of pyrophyllite diverges critically from talc. Experimental measurement of block pyrophyllite shows its compressive strength at temperatures below 1200 °C is not significantly lower than room-temperature strength, and it is noticeably greater at 600 °C and 1100 °C; above 1050 °C, the compressive strength may increase up to five times the room-temperature value due to decomposition into mullite and silica [1]. Talc, by contrast, cannot be pre-dehydrated without a sharp increase in strength, which impairs its pressure-transmitting efficiency. Consequently, pyrophyllite is superior to talc for HTHP applications because it can be dehydrated before use without compromising its pressure-medium function and develops high-temperature strength more gradually [1].

High-pressure research Pressure-transmitting medium High-temperature strength Talc alternative

Thermal Expansion Divergence: Pyrophyllite Expands While Talc/Kaolinite Shrink During Dehydroxylation

During dehydroxylation (500–800 °C), pyrophyllite compacts undergo a sharp permanent expansion of approximately 1.6–2.0% along the crystallographic c-axis, accompanied by a bulk linear expansion of ~1.5% [1][2]. In contrast, talc and kaolinite display thermal shrinkage over the same temperature interval because their dehydroxylation mechanism involves cation migration and lattice reconstruction that creates porosity and volume contraction [1]. This expansion behavior of pyrophyllite can be exploited in ceramic formulations to counteract the firing shrinkage of other body components, providing a net dimensional control advantage.

Dehydroxylation expansion Thermal expansion behavior Pyrophyllite vs. talc vs. kaolinite

Non-Fluxing Refractory Behavior: Pyrophyllite vs. Talc Under Direct Fire

A critical differential for refractory raw material selection is the absence of fluxing: pyrophyllite does not become fluid when fired, whereas talc softens and fluxes within typical ceramic and refractory firing ranges [1]. This means pyrophyllite retains its shape, insulating character, and structural integrity under thermal conditions that cause talc to slump. Additionally, the pyrophyllite decomposition pathway that forms mullite and amorphous silica introduces volume expansion at high temperatures (≥1100 °C), which counteracts sintering shrinkage and helps maintain refractory body dimensions [2].

Refractory minerals Non-fluxing behavior Heat resistance Talc substitute

Lightweight Insulation Refractory Performance: Pyrophyllite-Containing Formulations

When pyrophyllite is used as a raw material in lightweight insulation refractories (alongside fly ash and clay, with sawdust as pore former), a 30 wt% pyrophyllite addition at 1400 °C firing temperature achieves a bulk density of 0.75 g·cm⁻³, apparent porosity of 57%, compressive strength of 2.7 MPa, and thermal conductivity at 350 °C of 0.152–0.216 W·(m·K)⁻¹ [1]. The pyrophyllite decomposition to mullite and amorphous silica generates a compensating volume expansion that partially offsets the high-temperature shrinkage, enabling the attainment of low-density insulation with acceptable mechanical properties. No equivalent talc- or kaolinite-only formulation data are reported in this study, but the mechanism hinges on pyrophyllite's unique expansion-on-decomposition characteristic.

Lightweight refractory Thermal conductivity Fly ash utilization Pyrophyllite decomposition expansion

Evidence-Backed Application Scenarios for Pyrophyllite (CAS 113349-11-4) Procurement


Dimensionally Stable High-Strength Porcelain and Sanitaryware Bodies

Ceramic manufacturers seeking to simultaneously reduce firing shrinkage and boost fired mechanical strength should source pyrophyllite. At 15% replacement of china clay/quartz, linear shrinkage drops 5.03% while strength rises 31.5% [1]. This dual benefit is unattainable with kaolinite-only adjustments, making pyrophyllite the preferred choice for large-format tiles, sanitaryware, and technical porcelain where warpage tolerance is tight.

High-Pressure/High-Temperature (HPHT) Research and Synthetic Diamond Production

Pyrophyllite is the pressure-transmitting medium of choice for multi-anvil presses and HPHT synthesis cells because it can be thermally pre-conditioned (dehydrated) without developing strength anisotropy, unlike talc [1]. Its compressive strength increases up to 5× above 1050 °C, forming a self-reinforcing shell that improves cell assembly longevity. Procurement specifications should prioritize low-quartz, high-alumina pyrophyllite grades for optimal pressure efficiency up to ~5 GPa [2].

Lightweight Insulation Refractory Bricks Using Industrial Waste (Fly Ash)

Refractory producers can formulate lightweight bricks (bulk density 0.75 g·cm⁻³, thermal conductivity 0.152–0.216 W·(m·K)⁻¹ at 350 °C) by incorporating 30% pyrophyllite with fly ash and clay at 1400 °C [1]. Pyrophyllite's expansion-on-decomposition counteracts sintering shrinkage, solving the over-density problem common in fly-ash-based insulation refractories—a capability that neither talc nor kaolinite replicate without fluxing agents.

Low-Net-Shrinkage or Near-Zero-Shrinkage Ceramic Formulations

Pyrophyllite's dehydroxylation expansion of ~1.5% between 500–800 °C [1] can be deliberately used to compensate for the firing shrinkage of other clay components. This enables the design of ceramic bodies with near-net dimension retention through the firing cycle—a compensating effect directly opposite to the shrinkage behavior of talc and kaolinite [2]. Applications include kiln furniture, precision ceramic components, and investment casting molds.

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